5-Methylquinoline-4-carbonitrile

Description

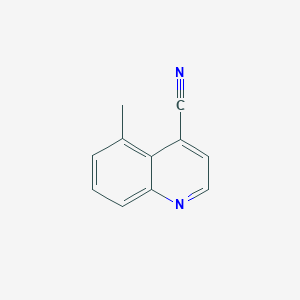

5-Methylquinoline-4-carbonitrile is a quinoline derivative featuring a methyl substituent at position 5 and a cyano group at position 3. Quinoline derivatives are widely employed as intermediates in drug development due to their aromatic stability and functional versatility . The cyano group at position 4 may enhance electronic properties, influencing reactivity in cross-coupling reactions or interactions with biological targets .

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-methylquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-3-2-4-10-11(8)9(7-12)5-6-13-10/h2-6H,1H3 |

InChI Key |

GGYIXRUJFJQZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=NC2=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale chemical processes that prioritize yield and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-amine derivatives .

Scientific Research Applications

5-Methylquinoline-4-carbonitrile has numerous applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies their antimicrobial and antimalarial activities.

Comparison with Similar Compounds

Quinoline-Based Carbonitriles

- 6-Bromo-2-methylquinoline-4-carbonitrile: This compound shares a quinoline backbone and a cyano group at position 4 but substitutes a bromine atom at position 6 and a methyl group at position 2. The bromine substituent increases molecular weight (C₁₁H₇BrN₂) and may alter reactivity in halogen-specific reactions (e.g., Suzuki coupling). Its similarity score to 5-methylquinoline-4-carbonitrile is 0.83, indicating close structural alignment . Applications: Used as a research chemical, particularly in halogenation studies.

- 4-((3-Iodo-4-methoxyphenyl)(methyl)amino)quinoline-2-carbonitrile: A derivative with a 2-cyano group and an aryl-amino substituent, synthesized via Buchwald-Hartwig cross-coupling. This highlights the versatility of quinoline carbonitriles in forming complex architectures for biological evaluation (e.g., hydroxamic acid derivatives) .

Pyrimidine and Thiazole Carbonitriles

- 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h): Physical Properties: Melting point 222°C, molecular formula C₁₇H₁₂ClN₅. Structural Notes: The pyrimidine core differs from quinoline but retains the carbonitrile group.

2-Chloro-4-methoxypyrimidine-5-carbonitrile :

- 2-Chlorothiazole-5-carbonitrile: A thiazole derivative with applications in agrochemical and pharmaceutical research. Its electron-deficient thiazole ring contrasts with quinoline’s aromatic system, leading to divergent reactivity patterns .

Comparative Data Table

Key Differences and Implications

Electronic Effects: Quinoline carbonitriles (e.g., this compound) exhibit extended π-conjugation compared to pyrimidine or thiazole analogs, influencing absorption spectra and redox properties.

Substituent Impact: Bromine in 6-bromo-2-methylquinoline-4-carbonitrile increases molecular weight and alters halogen-bonding interactions, whereas methyl groups enhance lipophilicity .

Synthetic Utility: Pyrimidinecarbonitriles (e.g., 4h) are synthesized via multicomponent reactions under aqueous conditions, contrasting with quinoline derivatives that often require transition metal catalysis .

Biological Activity

5-Methylquinoline-4-carbonitrile is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 5-position and a cyano group at the 4-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antimalarial Properties : Preliminary studies suggest efficacy against Plasmodium falciparum, the causative agent of malaria.

- Anticancer Effects : It may inhibit cell proliferation in certain cancer cell lines by modulating gene expression related to cell cycle regulation.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacokinetics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of DNA Gyrase and Topoisomerase : Quinoline derivatives are known to inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism may also extend to cancer cells.

- Modulation of Cytochrome P450 Activity : By influencing cytochrome P450 enzymes, this compound can alter the metabolism of various drugs, which is crucial for understanding its pharmacological properties.

- Gene Expression Regulation : It has been shown to affect gene expression related to cell cycle regulation, which could explain its anticancer effects.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Description | Key Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | Inhibition of DNA gyrase |

| Antimalarial | Effective against Plasmodium falciparum | Disruption of parasite replication |

| Anticancer | Inhibits cell proliferation in cancer cell lines | Modulation of gene expression |

| Drug Metabolism | Influences cytochrome P450 enzyme activity | Alters pharmacokinetics |

Case Studies

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial DNA synthesis was highlighted as a primary mechanism contributing to its antimicrobial efficacy.

- Antimalarial Research : In vitro assays revealed that this compound showed promising activity against Plasmodium falciparum. The compound was found to inhibit the growth of the parasite with an IC50 value indicating moderate potency, suggesting potential for further development as an antimalarial drug.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to reduced cell viability and induced apoptosis. The compound's effect on key regulatory proteins involved in the cell cycle was documented, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.